4-(Azetidin-3-yl)quinazoline
描述
Structure
3D Structure
属性
IUPAC Name |
4-(azetidin-3-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZODHQXSPEMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azetidin 3 Yl Quinazoline and Its Derivatives
Classical Synthetic Approaches for Quinazoline (B50416) Ring Systems
The quinazoline ring, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone of many biologically active compounds. nih.govresearchgate.netorientjchem.org Its synthesis has been a subject of extensive research, leading to several well-established methods. The first quinazoline derivative was prepared by Griess in 1869, with the parent compound being synthesized later by Bischler and Lang. nih.govorientjchem.org A more satisfactory and widely recognized synthesis was developed by Gabriel in 1903. nih.govorientjchem.orgnih.gov
Niementowski Condensation and Modifications
The Niementowski quinazoline synthesis is a fundamental and widely used method for constructing the 3H-quinazolin-4-one ring system. nih.govchemeurope.com This reaction involves the thermal condensation of an anthranilic acid with an amide. nih.govwikipedia.org When formamide (B127407) is used, a nearly quantitative conversion to 4(3H)-quinazolinone can be achieved by heating the reactants, which eliminates a molecule of water. bu.edu.eg
The classical Niementowski reaction often requires high temperatures and long reaction times. nih.gov To address these limitations, modifications such as microwave-assisted synthesis have been developed. Microwave irradiation can significantly reduce reaction times and improve yields, offering a more efficient and environmentally benign alternative to conventional heating. nih.govsemanticscholar.org For instance, equimolar amounts of neat reactants can be irradiated under microwaves to produce 2,3-disubstituted-4(3H) quinazolinones in high yields and within a much shorter timeframe compared to traditional refluxing methods. semanticscholar.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction
| Feature | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | nih.govsemanticscholar.org |
| Temperature | High (e.g., 120-180°C) | High (e.g., 150°C) | nih.govbu.edu.eg |
| Solvent | Often uses excess amide as solvent or high-boiling solvents | Can be performed solvent-free | semanticscholar.org |
| Yield | Good to high | Often higher than conventional | semanticscholar.org |
Gabriel Synthesis and Related Protocols
Siegmund Gabriel, renowned for the Gabriel synthesis of primary amines, also made seminal contributions to heterocyclic chemistry, including the first satisfactory synthesis of the quinazoline parent ring in 1903. nih.govnih.govwikipedia.org The Gabriel method for quinazoline synthesis involves the oxidation of a 3,4-dihydroquinazoline precursor. nih.govresearchgate.net While the Gabriel amine synthesis itself (reacting potassium phthalimide (B116566) with an alkyl halide) is not a direct method for ring formation, Gabriel's broader work laid the foundation for quinazoline chemistry. wikipedia.org His investigations into various nitrogen-containing heterocycles were critical in the early development of this field. wikipedia.org
Cyclization Reactions from Anthranilic Acid Precursors
Anthranilic acid and its derivatives are versatile starting materials for a variety of quinazoline syntheses beyond the Niementowski reaction. arkat-usa.orgnih.govjst.go.jp These methods provide access to a wide range of substituted quinazolines and quinazolinones.
One common strategy involves the reaction of anthranilic acid with a one-carbon source, such as formic acid or its derivatives like orthoformates, to yield 4(3H)-quinazolines. bu.edu.egtandfonline.com An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as a solvent. This process involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form a urea (B33335) intermediate, which then undergoes base-mediated cyclization. nih.govjst.go.jp
Another important route proceeds through a 3,1-benzoxazin-4-one intermediate. tandfonline.comnih.gov Anthranilic acid is first cyclized with an agent like acetic anhydride (B1165640) to form the benzoxazinone. This intermediate is then treated with an appropriate amine, which opens the ring and subsequently cyclizes to form the desired 3-substituted-2-methyl-quinazolin-4-one. tandfonline.com
Table 2: Selected Cyclization Reactions from Anthranilic Acid
| Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|
| Formamide | Acylaminobenzoic acid | 4(3H)-Quinazolinone | bu.edu.egarkat-usa.org |
| Potassium Cyanate, then NaOH | o-Ureidobenzoic acid | Quinazoline-2,4(1H,3H)-dione | nih.govjst.go.jp |
| Acetic Anhydride, then Amine | 2-Methyl-3,1-benzoxazin-4-one | 3-Substituted-2-methyl-quinazolin-4-one | tandfonline.comnih.gov |
Strategies for Azetidine (B1206935) Ring Construction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry due to its unique conformational constraints. nih.gov Its synthesis is challenging because of the inherent ring strain. nih.govacs.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems, including the strained azetidine ring. elsevier.comrsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.org Recent advances have enabled these reactions to proceed using visible light, making the process more accessible and sustainable. rsc.orgspringernature.com For example, an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes can be mediated by a visible-light-induced triplet energy transfer to produce highly functionalized azetidines. springernature.com
Other types of cycloadditions are also employed. The reaction of imines with ketenes or other activated alkenes can yield azetidine rings. elsevier.com Furthermore, [3+1] cycloaddition reactions, such as the reaction of donor-acceptor aziridines with isocyanides catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provide an enantioselective route to exo-imido azetidines. acs.org
Table 3: Cycloaddition Strategies for Azetidine Synthesis
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition (aza Paternò–Büchi) | Imine + Alkene | Direct formation of azetidine ring; can be mediated by visible light. | rsc.orgspringernature.com |
| [2+2] Cycloaddition | Imine + Ketene | Forms azetidin-2-one (B1220530) (β-lactam) ring. | elsevier.com |
| [3+1] Cycloaddition | Donor-Acceptor Aziridine (B145994) + Isocyanide | Provides an enantioselective route to highly substituted azetidines. | acs.org |
Intramolecular Cyclization Techniques
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. nih.gov A common approach is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (e.g., a halide or mesylate) on a γ-carbon. nih.govresearchgate.net
More advanced methods leverage transition metal catalysis. For instance, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a picolinamide-protected amine provides an efficient route to azetidines. rsc.orgorganic-chemistry.org This method transforms a typically unreactive C-H bond into a C-N bond through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
Another innovative strategy involves the intramolecular aminolysis of epoxides. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov This method is notable for its tolerance of acid-sensitive functional groups. nih.gov
Convergent and Divergent Synthesis of 4-(Azetidin-3-yl)quinazoline Core
The construction of the this compound core can be achieved by forming the quinazoline and azetidine rings separately before their eventual coupling (convergent synthesis) or by building one ring system onto a pre-existing version of the other (divergent synthesis).
Late-Stage Azetidine Introduction
A prevalent and versatile method for synthesizing the this compound scaffold involves the late-stage introduction of the azetidine ring. This approach typically utilizes a pre-functionalized quinazoline, most commonly a 4-haloquinazoline, which serves as an electrophilic partner for a nucleophilic azetidine derivative. The reactivity of the C4 position on the quinazoline ring towards nucleophilic aromatic substitution (SNAr) makes this a highly effective strategy. mdpi.comnih.gov
A common precursor is 4-chloroquinazoline, which can be readily synthesized from anthranilic acid derivatives. bibliotekanauki.pl This intermediate can then react with a suitable 3-aminoazetidine derivative, often with the nitrogen of the azetidine ring protected, to yield the desired this compound core. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack. This late-stage functionalization is advantageous as it allows for the synthesis of a variety of analogs by simply changing the azetidine coupling partner. For instance, a synthetic route to a derivative, 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine, involves the nucleophilic substitution on a dichloroquinazoline precursor.
Early-Stage Quinazoline Formation with Azetidine Precursors
Alternatively, the quinazoline ring can be constructed onto a pre-existing azetidine-containing building block. This "early-stage" approach involves the use of an azetidine derivative that is incorporated into one of the starting materials for quinazoline synthesis. For example, a suitably substituted anthranilamide or o-aminobenzonitrile bearing an azetidine moiety could undergo cyclization to form the quinazoline ring. While less common for this specific scaffold, this strategy can be beneficial when the desired substitutions on the azetidine ring are not compatible with the conditions required for late-stage coupling.
General methods for quinazoline synthesis that could be adapted for this approach include the reaction of a substituted anthranilamide with a one-carbon synthon like formamide or an orthoester. researchgate.net The challenge in this approach lies in the synthesis of the requisite azetidine-functionalized starting materials.
Derivatization and Functionalization Strategies at Key Positions
Once the core this compound structure is established, further derivatization can be carried out to explore the structure-activity relationship (SAR) and optimize the properties of the molecule. Key positions for modification include the quinazoline ring, the azetidine ring, and the potential for introducing linkers for hybrid compounds.
Substitution on the Quinazoline Ring (e.g., C-2, C-6, C-7)
The quinazoline ring offers several positions for substitution, with C-2, C-6, and C-7 being of particular interest for modulating biological activity.
C-2 Position: The C-2 position of the quinazoline ring can be functionalized through various methods. If a 2,4-dichloroquinazoline (B46505) is used as the starting material for the late-stage azetidine introduction, the C-2 chlorine can be selectively substituted with other nucleophiles under different reaction conditions. nih.gov For instance, after the introduction of the azetidine at C-4, the remaining chlorine at C-2 can be displaced by amines, alcohols, or thiols. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce alkyl, aryl, or other carbon-based substituents at this position. nih.gov
C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions are often introduced at an early stage of the synthesis, starting from appropriately substituted anthranilic acid derivatives. mdpi.com These positions are frequently adorned with electron-donating groups like methoxy (B1213986) or morpholinoalkyl groups, which have been shown to influence the biological activity of quinazoline-based inhibitors. mdpi.com The introduction of various functionalities at these positions can impact the selectivity and potency of the compounds towards their biological targets. nih.gov For example, Ni-catalyzed reductive and merged photocatalytic cross-coupling reactions have been utilized to introduce sp3-functionalized groups at the C-6 and C-7 positions of related isoquinolone scaffolds, a strategy that could potentially be adapted for quinazolines. acs.org
Modifications on the Azetidine Ring (e.g., Nitrogen Substitution, C-2 Position)
The azetidine ring itself provides multiple opportunities for derivatization, which can significantly impact the physicochemical properties and biological activity of the final compound.
Nitrogen Substitution: The secondary amine of the azetidine ring is a common site for modification. N-alkylation or N-arylation can be readily achieved using standard procedures. For example, the synthesis of 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine showcases the introduction of a pyridyl group on the azetidine nitrogen. This position can also be used to attach various functional groups or linkers for the development of hybrid molecules.
C-2 Position: Functionalization at the C-2 position of the azetidine ring is more challenging but can lead to novel analogs. Strategies for the synthesis of substituted azetidines often involve multi-step sequences starting from acyclic precursors or the functionalization of pre-formed azetidine rings. medwinpublishers.comorganic-chemistry.org For instance, α-lithiation of N-protected 3-arylazetidines followed by trapping with an electrophile can introduce substituents at the C-2 position. uni-muenchen.de
Linker Chemistry for Hybrid Compounds
For example, the azetidine nitrogen can be acylated with a bifunctional linker containing a terminal functional group, such as a carboxylic acid or an alkyne, which can then be used for conjugation with another molecule. The synthesis of various quinazolinone derivatives bearing different heterocyclic moieties at the C-2 or C-3 positions often involves linker chemistry to connect the different components. nih.govnih.gov While specific examples for this compound are not extensively documented, the general principles of linker chemistry can be applied to this scaffold.
Green Chemistry Principles in Quinazoline-Azetidine Synthesis
The synthesis of complex heterocyclic molecules, such as this compound and its derivatives, has traditionally involved multi-step processes that often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant waste generation. nih.gov The principles of green chemistry aim to address these environmental and economic drawbacks by designing chemical processes that are more efficient, safer, and environmentally benign. The application of these principles to the synthesis of quinazoline-based compounds has seen a surge in interest, focusing on the use of alternative energy sources, eco-friendly solvents, reusable catalysts, and atom-economical reactions. jnanoworld.comopenmedicinalchemistryjournal.com
Key strategies in the green synthesis of the quinazoline scaffold include the utilization of multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step. openmedicinalchemistryjournal.comrsc.org The use of alternative energy sources like microwave irradiation and ultrasonic waves has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. openmedicinalchemistryjournal.comnih.gov Furthermore, a significant focus has been placed on replacing traditional solvents with greener alternatives such as water, ionic liquids (ILs), and deep eutectic solvents (DESs). openmedicinalchemistryjournal.comnih.govscilit.comresearchgate.netdoaj.org These solvents are often non-flammable, have low vapor pressure, and can sometimes act as both the reaction medium and catalyst. openmedicinalchemistryjournal.comnih.gov
The development of novel catalytic systems is another cornerstone of green quinazoline synthesis. Researchers are increasingly employing reusable heterogeneous nano-catalysts and catalysts based on abundant, low-toxicity metals like iron. jnanoworld.comresearchgate.net These catalysts offer high efficiency, selectivity, and can be easily separated from the reaction mixture and reused, minimizing waste and cost. jnanoworld.com For instance, visible-light photocatalysis using dye-sensitized titanium dioxide has emerged as a sustainable method for producing quinazoline derivatives, harnessing light as a clean energy source. nih.govmdpi.com Such approaches not only reduce the environmental footprint but also often lead to higher yields and simpler work-up procedures. nih.govnih.gov
Application of Green Solvents and Energy Sources
The choice of solvent is critical in green synthesis. Traditional volatile organic compounds (VOCs) are a major source of environmental pollution. Research has demonstrated that solvents like water, bio-based solvents such as gluconic acid aqueous solution, and deep eutectic solvents (DESs) can serve as effective and eco-friendly media for quinazoline synthesis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov For example, a choline (B1196258) chloride:urea based DES has been successfully used as both a solvent and catalyst system. nih.govscilit.comresearchgate.netdoaj.org
Table 1: Comparison of Green Solvents in Quinazoline Derivative Synthesis
| Solvent System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquids (ILs) | Multicomponent reaction | Eco-friendly solvent and catalyst; reusable; can lead to excellent yields compared to conventional solvents. | openmedicinalchemistryjournal.com |
| Deep Eutectic Solvents (DESs) | Condensation reaction | Green and biodegradable; can act as both solvent and catalyst; basic DESs can give high yields. | nih.govscilit.com |
| Gluconic Acid Aqueous Solution (GAAS) | Multicomponent reaction | Bio-based and environmentally benign solvent. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Water | One-pot synthesis | Environmentally benign solvent; used with nano-catalysts and air as an oxidant. | jnanoworld.comresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Synthesis of 2-aminobenzamide (B116534) intermediate | Eco-friendly alternative to THF. | nih.gov |
In conjunction with green solvents, alternative energy sources are employed to improve process efficiency. Microwave-assisted synthesis and sonication (ultrasonic irradiation) have proven to be powerful tools. openmedicinalchemistryjournal.comnih.gov These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher product yields with fewer byproducts. nih.gov
Table 2: Energy-Efficient Methods in Quinazoline Synthesis
| Energy Source | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Used with various catalysts and solvents, including solvent-free conditions. | Rapid reaction times, improved yields, reduced side reactions. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Ultrasonic Irradiation | Solvent and catalyst-free one-pot condensation. | Significant decrease in reaction times, high yields, easy work-up. | nih.gov |
| Visible Light Photocatalysis | Curcumin-sensitized TiO₂ catalyst, ambient temperature. | Uses light as a clean energy source, excellent product yields, reusable catalyst. | nih.govmdpi.com |
Eco-Friendly Catalysis and Atom Economy
The development of sustainable catalysts is central to greening the synthesis of this compound. The focus has shifted from stoichiometric reagents and toxic catalysts to reusable and non-toxic alternatives. Iron, being abundant and having low toxicity, is an excellent candidate for replacing more hazardous and expensive metals. researchgate.net Iron-catalyzed reactions, such as the synthesis of quinazolines from 2-alkylamino N-H ketimines, provide an efficient pathway. organic-chemistry.org
Heterogeneous nano-catalysts are particularly promising as they combine high catalytic activity with ease of separation and recyclability. jnanoworld.comopenmedicinalchemistryjournal.com For instance, nano-In₂O₃ and various magnetic nanoparticle-based catalysts have been successfully used in the synthesis of quinazoline derivatives, often in green solvents like water. jnanoworld.com
Table 3: Examples of Green Catalysts in Quinazoline Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Iron (FeCl₂, Iron dibromide) | C(sp³)-H oxidation; Cascade process | Abundant, low-cost, low toxicity. | researchgate.netorganic-chemistry.org |
| Nano-In₂O₃ | Multicomponent reaction | Reusable heterogeneous catalyst, efficient in water. | jnanoworld.com |
| Co(II)-NH₂-Si@Fe₂O₃ nanoparticles | One-pot synthesis | Environmentally benign, reusable magnetic catalyst. | jnanoworld.com |
| Iodine (catalytic) | Benzylic sp³ C-H bond amination | Transition-metal-free, uses oxygen as a green oxidant, economical. | nih.gov |
| Sodium Perborate (SPB) | Hydration of cyanides | Inexpensive, safer alternative to peroxides, used in water:acetone. | niscpr.res.in |
Atom economy, a core principle of green chemistry, is maximized through reaction design. Multicomponent reactions (MCRs) are exemplary in this regard, as they construct complex molecules from three or more reactants in a single step, minimizing waste. openmedicinalchemistryjournal.com The development of one-pot tandem or cascade reactions, such as the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC), further exemplifies atom-efficient synthesis, producing only water and hydrogen as byproducts. organic-chemistry.org The introduction of the azetidin-3-yl group onto a pre-formed quinazoline ring, potentially via a Minisci-type radical addition, could also be optimized for greenness by using catalytic, environmentally friendly radical initiation methods. researchgate.net
Chemical Reactivity and Derivatization Studies of 4 Azetidin 3 Yl Quinazoline
Reactivity Profiles of the Quinazoline (B50416) Nucleus
The quinazoline nucleus is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Its reactivity is largely dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This generally makes the quinazoline ring, particularly the pyrimidine part, susceptible to nucleophilic attack.
Key reactivity features of the quinazoline nucleus in compounds analogous to 4-(azetidin-3-yl)quinazoline include:
Nucleophilic Aromatic Substitution (SNAr): The C4 position of the quinazoline ring is the most electrophilic and, therefore, the most common site for nucleophilic substitution. Halogenated quinazolines, particularly 4-chloroquinazolines, are versatile intermediates for introducing a variety of nucleophiles, such as amines, alcohols, and thiols. While the target compound already possesses an azetidine (B1206935) group at the C4 position, this inherent reactivity is fundamental to its synthesis, which often proceeds via a 4-haloquinazoline intermediate. Further substitution on the quinazoline ring, for instance at the C2 position, is more challenging and typically requires harsher reaction conditions or the use of metal catalysis mdpi.com.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for the functionalization of the quinazoline core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the benzene or pyrimidine part of the quinazoline scaffold nih.gov. For instance, bromo-substituted quinazolines can be coupled with boronic acids to introduce new aryl or alkyl groups.
Oxidation and Reduction: The quinazoline ring can undergo oxidation or reduction depending on the reagents and reaction conditions. For example, the pyrimidine ring can be reduced to a dihydro- or tetrahydroquinazoline (B156257) system.
N-Oxidation: The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides, which can further modify the reactivity of the ring system and serve as intermediates for subsequent functionalization.
Reactivity Profiles of the Azetidine Ring
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its reactivity is dominated by its significant ring strain (approximately 25.4 kcal/mol), which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines rsc.org. This strain makes the azetidine ring susceptible to ring-opening reactions, while still being stable enough for handling under many synthetic conditions rsc.orgresearchgate.net.
The reactivity of the azetidin-3-yl moiety in this compound is centered around the secondary amine and the C-N bonds of the ring:
N-Functionalization: The secondary amine of the azetidine ring is a key site for derivatization. It can readily undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation and Arylation: Reaction with alkyl or aryl halides, often under basic conditions or via reductive amination. Buchwald-Hartwig coupling can also be employed for N-arylation uni-muenchen.de.
Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Ring-Opening Reactions: While the azetidine ring in this compound is relatively stable, it can be opened under certain conditions, particularly with strong nucleophiles or under acidic conditions that promote strain-release chemrxiv.org. The regioselectivity of ring-opening would depend on the nature of the attacking nucleophile and the substitution pattern on the azetidine ring.
C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is less common but can be achieved using advanced synthetic methods, such as those involving organometallic intermediates or radical reactions uni-muenchen.de.
Regioselective Functionalization and Reaction Mechanisms
Regioselective functionalization of this compound allows for the precise modification of either the quinazoline nucleus or the azetidine ring, leading to a diverse range of derivatives.
Functionalization of the Quinazoline Ring:
Achieving regioselectivity on the quinazoline core often relies on the inherent electronic properties of the ring and the directing effects of existing substituents.
At the C2 Position: As mentioned, the C4 position is the most reactive towards nucleophiles. To achieve functionalization at the C2 position, one might employ strategies such as using a 2,4-dichloroquinazoline (B46505) intermediate and selectively reacting the C4 position first, followed by a more forcing reaction at C2. Alternatively, metal-catalyzed cross-coupling reactions on a 2-halo-4-(azetidin-3-yl)quinazoline derivative would provide a regioselective route to C2-functionalized products mdpi.com. The mechanism for nucleophilic substitution at the C2 position generally follows an SNAr pathway, which is facilitated by the electron-withdrawing nature of the quinazoline nitrogens.
Functionalization of the Azetidine Ring:
The secondary amine of the azetidin-3-yl group is the most accessible site for regioselective functionalization.
N-Acylation and N-Sulfonylation: These reactions proceed via a standard nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl or sulfonyl carbon, respectively. The use of a base is often required to neutralize the acid byproduct.
N-Alkylation: This can be achieved through an SN2 reaction with an alkyl halide, where the azetidine nitrogen acts as the nucleophile. For more complex alkyl groups, reductive amination with an aldehyde or ketone provides a milder and often more efficient alternative. The mechanism involves the initial formation of an iminium ion, which is then reduced in situ.
A summary of potential regioselective reactions is presented in the table below.
| Target Site | Reaction Type | Reagents and Conditions | Product Type |
| Quinazoline C2 | Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature | C2-substituted quinazoline |
| Quinazoline C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C2-aryl quinazoline |
| Azetidine N1' | Acylation | Acyl chloride, base | N-acyl azetidine derivative |
| Azetidine N1' | Reductive Amination | Aldehyde/ketone, reducing agent | N-alkyl azetidine derivative |
| Azetidine N1' | Michael Addition | α,β-unsaturated ester | N-substituted azetidine derivative |
Formation of Hybrid and Conjugate Structures
The dual functionality of this compound makes it an excellent scaffold for the construction of hybrid and conjugate molecules, where it is linked to other pharmacologically active moieties. This strategy, known as molecular hybridization, is a powerful approach in drug design to develop compounds with improved or dual biological activities nih.govCurrent time information in Bangalore, IN..
Amide and Sulfonamide Linkages: The secondary amine of the azetidine ring can be used to form stable amide or sulfonamide bonds with carboxylic acids or sulfonic acids of other bioactive molecules. This is a common and robust method for creating hybrid structures.
Urea (B33335) and Thiourea Linkages: Reaction of the azetidine nitrogen with isocyanates or isothiocyanates leads to the formation of urea or thiourea-linked conjugates, respectively.
Click Chemistry: For more advanced conjugation strategies, the azetidine ring can be functionalized with a group amenable to "click" chemistry, such as an azide (B81097) or an alkyne. For instance, an N-propargyl derivative of this compound could be readily coupled with an azide-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction nih.gov.
The synthesis of such hybrid molecules often involves a multi-step sequence where this compound is first synthesized and then derivatized. For example, a common route to quinazolinone-azetidinone hybrids involves the reaction of a 3-amino-quinazolinone with an aldehyde to form a Schiff base, followed by cyclization with chloroacetyl chloride to form the azetidin-2-one (B1220530) ring researchgate.netresearchgate.net. While structurally different, this illustrates the general principle of building complex molecules from simpler quinazoline and azetidine precursors.
Spectroscopic and Analytical Characterization Techniques for Novel Derivatives
The unambiguous identification and characterization of novel derivatives of this compound rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: Provides detailed information about the proton environment in the molecule. Characteristic signals for the quinazoline ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the azetidine ring will appear in the aliphatic region, with their chemical shifts and coupling constants being indicative of their stereochemistry and substitution pattern. For example, in a related compound, 4-(azetidin-3-yl)morpholine (B2684465) hydrochloride, the azetidine protons appear as multiplets in the upfield region chemicalbook.com.
13C NMR: Complements the 1H NMR data by providing information about the carbon skeleton. The chemical shifts of the quinazoline carbons will be in the aromatic region, while the azetidine carbons will be found at higher field.
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for establishing the connectivity between protons and carbons, and for confirming the structure of complex derivatives, especially in cases of ambiguous regioselectivity. NOESY experiments can be used to determine the spatial proximity of atoms and thus the stereochemistry of the molecule mdpi.com.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern of the molecule, which can provide valuable structural information. The fragmentation of this compound derivatives would likely involve characteristic losses of fragments from both the quinazoline and azetidine moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the derivatives. For example, the formation of an amide bond during derivatization of the azetidine nitrogen would be indicated by the appearance of a strong carbonyl (C=O) stretching band around 1650 cm-1.
The table below summarizes the expected spectroscopic data for the parent compound, based on data from analogous structures.
| Technique | Expected Observations for this compound |
| 1H NMR | Aromatic protons (quinazoline): δ 7.0-9.0 ppm. Azetidine protons: multiplets in the upfield region. NH proton of azetidine will be a broad singlet. |
| 13C NMR | Aromatic carbons (quinazoline): δ 110-160 ppm. Azetidine carbons: in the aliphatic region. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound and its derivatives. Characteristic fragmentation patterns. |
| IR | N-H stretching of the secondary amine in the azetidine ring. C=N and C=C stretching of the quinazoline ring. |
Computational Chemistry and Molecular Modeling of 4 Azetidin 3 Yl Quinazoline
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of 4-(azetidin-3-yl)quinazoline and its derivatives in a simulated biological environment. These simulations can assess the stability of ligand-protein complexes over time, often on the nanosecond scale. eurjchem.com For example, MD simulations have been used to study the stability of quinazoline (B50416) derivatives in complex with enzymes like EGFR tyrosine kinase, revealing key residues involved in maintaining the binding interaction. nih.gov Such studies have demonstrated that certain interactions, like hydrogen bonds with specific amino acid residues, show high occupancies, indicating their critical role in the stability of the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 2D and 3D-QSAR studies have been instrumental in identifying key structural features that influence their therapeutic effects, such as anticancer activity. researchgate.net
In 2D-QSAR, descriptors such as hydrogen-bond donor count and lipophilicity (XlogP) have been shown to influence the anticancer activity of quinazoline derivatives. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate steric and electrostatic field descriptors based on the alignment of the molecules. researchgate.net These models have successfully predicted the activity of new quinazoline analogs and have guided the design of more potent compounds. nih.govunar.ac.id For instance, QSAR models developed for quinazoline-4(3H)-one analogs as EGFR inhibitors have demonstrated good predictive power, with high correlation coefficients (R²) and cross-validation coefficients (Q²). nih.govunar.ac.id
| Model Type | R² | Q² | Predicted R² | Reference |
|---|---|---|---|---|
| CoMFA (EGFR Inhibitors) | 0.855 | 0.570 | 0.657 | nih.govunar.ac.id |
| CoMSIA (EGFR Inhibitors) | 0.895 | 0.599 | 0.681 | nih.govunar.ac.id |
| ML-based SVM (Antiproliferative) | 0.749 | - | 0.991 | biointerfaceresearch.com |
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used for target identification and to elucidate the binding mode of potential drug candidates.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking studies on quinazoline derivatives have revealed crucial interactions with various protein targets, particularly kinases like Epidermal Growth Factor Receptor (EGFR). mdpi.comekb.eg These studies have shown that the quinazoline scaffold often forms key hydrogen bonds with the hinge region of the kinase domain. researchgate.net For example, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, interacting with backbone amide groups of amino acids like Cys666 in CSF1R. researchgate.net
The binding affinity, often expressed as a docking score, provides an estimation of the strength of the interaction between the ligand and the protein. Docking studies have been used to rank and prioritize quinazoline derivatives for further experimental testing. nih.gov For instance, designed compounds have shown better docking scores compared to known reference drugs, suggesting potentially higher potency. nih.govunar.ac.id
Enzyme Active Site Analysis
Analysis of the enzyme active site in complex with a quinazoline-based inhibitor provides detailed insights into the specific interactions that contribute to its inhibitory activity. Hydrophobic and hydrogen bond interactions are frequently identified as key determinants of binding within the active site of proteins like EGFR. researchgate.net For example, the 4-anilinoquinazoline (B1210976) moiety, a common feature in many EGFR inhibitors, typically occupies a hydrophobic pocket, while the quinazoline core engages in hydrogen bonding with the hinge region. mdpi.com The substitution pattern on the quinazoline ring can significantly influence these interactions, with certain groups forming additional hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity. mdpi.comresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In silico ADME prediction and pharmacokinetic profiling are essential components of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. For quinazoline derivatives, computational tools are used to predict properties such as oral availability and metabolic stability. google.com
Studies have shown that quinazoline derivatives can be designed to have favorable pharmacokinetic profiles suitable for oral administration. google.com For instance, the introduction of an azetidine (B1206935) ring can enhance conformational rigidity and bioavailability. Computational models can predict various pharmacokinetic parameters, and these theoretical findings can then be used to guide the selection of candidates for experimental validation. nih.govunar.ac.id
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to quinazoline compounds to understand their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. eurjchem.comabechem.com
Pre Clinical Biological Activity and Target Identification of 4 Azetidin 3 Yl Quinazoline
Anticancer Activity
The anticancer properties of quinazoline (B50416) derivatives are well-documented, with several compounds having been developed as therapeutic agents. mdpi.com The introduction of an azetidine (B1206935) ring at the 4-position of the quinazoline core can significantly influence the compound's biological activity. mdpi.comscirp.org
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com Their dysregulation is a common feature in many cancers, making them attractive targets for anticancer therapies. mdpi.com Quinazoline derivatives have emerged as potent inhibitors of several RTKs, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.egmdpi.com
The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for EGFR inhibitory activity. mdpi.com Modifications at the 4-position, such as the introduction of heterocyclic rings like azetidine, have been explored to enhance inhibitory potency and selectivity. mdpi.com For instance, replacing the morpholine (B109124) ring in Gefitinib with an azetidine ring has been investigated as a strategy to develop mutant EGFR inhibitors. ekb.eg Some 4-anilinoquinazoline derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. mdpi.com
VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. dntb.gov.uanih.gov Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. nih.govmdpi.com Several quinazoline-based compounds have been identified as potent VEGFR-2 inhibitors. nih.govresearchgate.net The substitution pattern on the quinazoline ring is critical for VEGFR-2 inhibitory activity, with modifications at various positions influencing the compound's binding affinity to the receptor. mdpi.com
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR | The 4-anilinoquinazoline scaffold is a crucial pharmacophore for EGFR inhibition. | mdpi.com |
| Azetidine-substituted Quinazolines | Mutant EGFR | Replacement of the morpholine ring in Gefitinib with an azetidine ring has been explored to develop mutant EGFR inhibitors. | ekb.eg |
| Quinazoline Derivatives | VEGFR-2 | Several quinazoline-based compounds have been identified as potent VEGFR-2 inhibitors, crucial for anti-angiogenic therapy. | nih.govresearchgate.net |
Downstream of RTKs, intracellular signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway are critical for cell survival and proliferation. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. dntb.gov.ua Some quinazoline derivatives have been designed as PI3K inhibitors. nih.gov For example, a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides were synthesized and showed potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.gov
While direct evidence for the modulation of the NF-κB pathway by 4-(Azetidin-3-yl)quinazoline is not explicitly detailed in the provided results, the inhibition of upstream signaling molecules like EGFR can indirectly affect NF-κB activation, as EGFR signaling can lead to the activation of this pathway.
The antiproliferative activity of quinazoline derivatives has been evaluated in a wide range of cancer cell lines. nih.gov For instance, certain 4-substituted quinazoline derivatives have shown significant cytotoxic activity against human cancer cell lines such as A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast). nih.gov The IC50 values, representing the concentration required to inhibit 50% of cell growth, are often in the micromolar range, indicating potent antiproliferative effects. nih.gov
Specifically, quinazoline-sulfonamide hybrids have demonstrated substantial anticancer activity. nih.gov For example, a novel series of quinazolines carrying substituted-sulfonamide moieties displayed promising activity against various cell lines, with some compounds showing superior cytotoxic activity compared to the reference drug doxorubicin, particularly against the MCF-7 breast cancer cell line. nih.gov The substitution at the 4-position of the quinazoline ring has been shown to be crucial for cytotoxic activity. bibliotekanauki.pl
| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Quinazoline-sulfonamide hybrids | A549, HepG-2, LoVo, MCF-7 | Significant cytotoxic activity with IC50 values in the micromolar range. | nih.govnih.gov |
| 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazolines | MCF-7 | Powerful cytotoxic activity with low IC50 values. | bibliotekanauki.pl |
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. bibliotekanauki.pl Many anticancer agents exert their effects by inducing apoptosis. bibliotekanauki.pl Quinazoline derivatives have been shown to induce apoptosis in cancer cells. nih.govbibliotekanauki.pl The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that play a central role in the apoptotic cascade. bibliotekanauki.pl
For example, certain quinazoline derivatives have been observed to induce apoptosis in A549 lung cancer cells. ekb.eg The process can be confirmed through methods like DNA content analysis and Annexin V-FITC/PI staining. nih.gov Some quinazoline compounds have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway. bibliotekanauki.pl
The inhibition of angiogenesis is a key component of many modern cancer therapies. dntb.gov.ua As mentioned earlier, the inhibition of VEGFR-2 by quinazoline derivatives contributes to their anti-angiogenic potential. dntb.gov.ua The anti-angiogenic effects of these compounds can be assessed in vitro through assays such as the wound healing assay, which measures the migration of endothelial cells. nih.gov
Quinazoline-thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents, demonstrating the versatility of the quinazoline scaffold in targeting angiogenesis. nih.gov
Antimicrobial Activity
The quinazoline scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govnih.govijpcbs.comijpcbs.comresearchgate.net Derivatives of quinazolinone have shown potential as antibacterial and antifungal agents. nih.govresearchgate.netsciensage.inforesearchgate.netthaiscience.info Research into a specific derivative, 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine, has indicated its potential as a candidate for the development of new antibiotics due to its observed antimicrobial activity against various pathogens.
Derivatives of this compound have demonstrated notable antibacterial properties. Specifically, 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is reported to be effective against both Gram-positive and Gram-negative bacteria.
The broader class of quinazolinone derivatives, which share a core structure, has been extensively studied for antibacterial activity. nih.govresearchgate.net For instance, certain 2,3-disubstituted (3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov In some studies, quinazolinone derivatives were found to be highly active against Gram-positive bacteria. nih.gov The substitution patterns on the quinazolinone ring, such as the presence of halogen atoms or amine groups, can significantly influence their antibacterial profile. nih.gov For example, compounds with chloro or methoxy (B1213986) groups often exhibit good antimicrobial activity. nih.govresearchgate.net
To illustrate the antibacterial potential within this class of compounds, the following table summarizes findings for various quinazolinone-azetidinone derivatives.
| Compound Class | Bacterial Strains | Activity Level | Source |
| Quinazolinone-azetidinone hybrids | S. aureus, E. coli, P. mirabilis | Varied, with some showing significant inhibition. | nih.gov |
| 2-Azetidinone derivatives of quinazolin-4(3H)-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good, especially with 4-Cl and 4-OCH3 substitutions. | researchgate.net |
| Quinazolone pyridiniums | S. aureus, E. coli, P. aeruginosa, MRSA | Strong, with some derivatives being more potent than norfloxacin. | mdpi.com |
| 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Moderate to significant. | sciensage.inforesearchgate.net |
This table presents data for related quinazolinone compounds to illustrate the general antibacterial activity of this chemical class, not specifically for this compound.
While specific data on the antifungal efficacy of this compound is limited, the broader family of quinazolinone derivatives has been evaluated for such properties. nih.govresearchgate.netsciensage.inforesearchgate.netthaiscience.infoscirp.org Studies on various Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have demonstrated in vitro antifungal activity. researchgate.net
In many cases, these compounds have shown moderate to good antifungal effects against pathogens like Candida albicans and Aspergillus niger. sciensage.inforesearchgate.net The presence of certain substituents, such as chloro and methoxy groups, has been associated with enhanced antifungal activity. researchgate.net However, some studies have found that while certain quinazolinone derivatives are potent antibacterial agents, their antifungal activity can be moderate to poor. nih.gov
The following table provides examples of antifungal activity found in related quinazolinone structures.
| Compound Class | Fungal Pathogens | Activity Level | Source |
| Schiff bases and 2-azetidinones of quinazolin-4(3H)-one | C. albicans, A. niger | Good, particularly with chloro and methoxy groups. | researchgate.netresearchgate.net |
| 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one derivatives | C. albicans, A. flavus | Moderate, with some derivatives showing significant activity. | sciensage.inforesearchgate.net |
| 2,3-disubstituted (3H)-quinazolinone derivatives | Various fungal strains | All tested fungi were sensitive. | nih.gov |
This table is for illustrative purposes, showing the antifungal potential of related quinazolinone compounds, not of this compound itself.
The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, research on the broader class of quinazolinone derivatives offers some insights into potential mechanisms. It is suggested that these compounds may exert their antibacterial effects by interacting with the bacterial cell wall and DNA structures. nih.gov
Furthermore, the lipophilicity of these compounds, which can be altered by different substituents, is believed to play a role in their ability to permeate the bacterial cell membrane. nih.gov For azetidinone-containing compounds, the β-lactam ring is a key pharmacophore known for its antimicrobial activity, which is a feature of many prescribed antibiotics. psu.edujst.go.jp
There is currently no available information from the provided search results regarding the in vivo antimicrobial efficacy of this compound or its direct derivatives in animal models.
Anti-inflammatory Activity (In Vitro and Animal Models)
Quinazolinone derivatives are widely recognized for their anti-inflammatory properties. nih.govresearchgate.netresearchgate.netresearchgate.net A number of studies have synthesized and evaluated various quinazolinone analogs, including those with azetidinone and thiazolidinone moieties, for their anti-inflammatory potential. nih.govderpharmachemica.compnrjournal.com
In vivo studies using models such as carrageenan-induced paw edema in rats have been employed to assess this activity. derpharmachemica.compnrjournal.com For example, a series of quinazolone analogs fused with azetidin-2-ones were screened and showed promising anti-inflammatory effects in such models. derpharmachemica.com The anti-inflammatory activity can be influenced by the specific substitutions on the quinazolinone ring. nih.gov
The table below summarizes the anti-inflammatory activity observed in compounds structurally related to this compound.
| Compound Class | Animal Model | Observed Effect | Source |
| Quinazolinone-azetidinone analogs | Carrageenan-induced paw edema in rats | Varying degrees of edema inhibition. | nih.govresearchgate.netderpharmachemica.com |
| Quinazolinone-thiazolidinone derivatives | Carrageenan-induced paw edema in rats | Generally showed better anti-inflammatory activity than corresponding azetidinones. | nih.gov |
| 6-bromo-2-((3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-ylamino) methyl)-3-(naphthalene-2-yl) quinazolin4(3H)-ones | Carrageenan-induced oedema in albino rats | Excellent percentage of inhibition of edema. | pnrjournal.com |
The data in this table pertains to structurally related quinazolinone compounds and serves to illustrate the anti-inflammatory potential within this class, not specifically for this compound.
Other Pharmacological Activities
The quinazoline scaffold is associated with a diverse range of pharmacological activities beyond antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.net
Anticonvulsant: Numerous quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing significant protection in experimental seizure models. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Antiviral: Antiviral activity, including against HIV, has been reported for some quinazoline derivatives. researchgate.netderpharmachemica.com
Antimalarial: The quinazoline structure is found in compounds investigated for their potential as antimalarial agents. nih.govnih.govresearchgate.netacs.org
Analgesic: Analgesic properties have been identified in various quinazolinone derivatives, often in conjunction with their anti-inflammatory effects. nih.govresearchgate.netajrconline.org
Antitubercular: Several studies have focused on the synthesis of azetidine and quinazoline-containing compounds as potential new therapeutic agents against Mycobacterium tuberculosis. researchgate.netnih.govpsu.edusamipubco.com
Antihypertensive: Quinazoline derivatives are well-known for their antihypertensive activity, with several marketed drugs belonging to this class. researchgate.netderpharmachemica.comderpharmachemica.comnih.gov
Antidiabetic: Some quinazoline derivatives have been explored for their potential antidiabetic effects. researchgate.netresearchgate.net
Anticancer: The derivative 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine has been investigated for its anticancer activity, with studies indicating it exhibits cytotoxic effects against various cancer cell lines.
In Vitro Screening and Efficacy in Relevant Animal Models
Information regarding the in vitro screening of this compound against specific cell lines or its efficacy in animal models of disease is not present in the accessible scientific literature. Typically, preclinical studies for a novel compound would involve a series of in vitro assays to determine its potency and selectivity against a panel of relevant biological targets. Following promising in vitro results, compounds often advance to in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles. However, for this compound, this specific data is not published.
It is important to note that the absence of published data does not definitively mean that this compound has not been synthesized or studied. Research and development within pharmaceutical and academic institutions is often proprietary and may not be publicly disclosed.
Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yl Quinazoline Derivatives
Impact of Substituents on the Quinazoline (B50416) Ring on Biological Activity
Position 2 Modifications
The C-2 position of the quinazoline ring offers a vector for introducing substituents that can influence the molecule's properties. While achieving regioselective substitution at C-2 can be challenging due to the higher reactivity of the C-4 position, it is a valuable strategy for modulating activity. nih.gov In broader studies of quinazoline derivatives, the introduction of small alkyl or aryl groups at the C-2 position has been shown to be important for potency. nih.govresearchgate.net For instance, in some series of quinazolinone derivatives, a 2-methyl group was found to be a key feature for anti-inflammatory activity. nih.gov In other contexts, such as multitargeted anticancer agents, compounds with 2-methyl or 2-chloro substituents were found to be significantly more potent than those with a simple hydrogen at this position. scirp.org These findings suggest that the steric and electronic properties of the C-2 substituent can be fine-tuned to enhance biological outcomes, a principle that applies to the 4-(azetidin-3-yl)quinazoline series.
Position 4 Substitutions and Linker Variations
The substituent at the C-4 position is crucial for the interaction of quinazoline derivatives with their biological targets, often mimicking the adenine (B156593) moiety of ATP to bind within the kinase domain. ugr.es The replacement of the commonly used 4-anilino group with a 4-(azetidin-3-yl) moiety represents a significant structural modification aimed at exploring new chemical space and improving properties like solubility and cell permeability.
The azetidine (B1206935) ring itself, as a small, strained cyclic amine, plays a direct role in activity. In a study of analogues of the EGFR inhibitor poziotinib, variations in the cyclic amine spacer at position 4 were explored. The introduction of an azetidine ring (compound 18 ) was shown to increase potency against the double mutant (DM) form of EGFR compared to a piperidine (B6355638) ring (compound 8 ). nih.gov This highlights the favorable geometry and properties conferred by the four-membered azetidine ring in this specific context. nih.gov
Table 1: Effect of Cyclic Amine Spacer Variation on EGFR Inhibition Data sourced from Morese et al. (2025). nih.gov
| Compound No. | Cyclic Amine Spacer | EGFR WT pIC50 | EGFR DM pIC50 |
|---|---|---|---|
| 8 | Piperidine | 8.8 ± 0.1 | 8.4 ± 0.03 |
| 16 | (R)-Pyrrolidine | <5.0 | 7.1 ± 0.1 |
| 17 | (S)-Pyrrolidine | 8.3 ± 0.04 | 8.2 ± 0.1 |
| 18 | Azetidine | 8.4 ± 0.1 | 8.6 ± 0.02 |
Substituents at C-6 and C-7 Positions
The C-6 and C-7 positions of the quinazoline ring are the most commonly modified sites in the development of kinase inhibitors, as they provide a means to enhance binding affinity and selectivity. mdpi.com The introduction of alkoxy groups, such as methoxy (B1213986) or ethoxy, at these positions is a well-established strategy. For many EGFR tyrosine kinase inhibitors, the presence of 6,7-dimethoxy or related substitutions is a hallmark feature. ekb.eg
SAR studies consistently show that electron-donating groups at these positions improve binding activity. nih.gov The presence of a 7-methoxy group, for example, can significantly enhance potency. In one study, the removal of the 7-methoxy group from a quinazoline scaffold resulted in a loss of potency, particularly against the mutant form of the target kinase. nih.gov The nature of the alkoxy chain can also be critical; longer or more complex side chains can be introduced to probe deeper into the binding pocket or to attach other functional groups. For instance, replacing a simple methoxy group with a piperidinopropoxy group at C-7 has been shown to yield potent multi-tyrosine kinase inhibitors. mdpi.com These modifications underscore the importance of the C-6 and C-7 positions for optimizing the interaction of this compound derivatives with their biological targets.
Role of the Azetidine Ring and its Substituents in Activity Modulation
The azetidine ring is not merely a linker but an active component of the pharmacophore. Its substitution pattern, particularly on the ring nitrogen, and its stereochemistry are critical determinants of biological activity.
N-Substitution Effects
Modification of the nitrogen atom of the azetidine ring is a key strategy for modulating the activity of this compound derivatives. This position is often used to attach "warheads" for covalent inhibitors or other groups to alter pharmacokinetic properties.
Table 2: Effect of Azetidine N-Acylation on EGFR Inhibition Data sourced from Morese et al. (2025). nih.gov
| Compound No. | N-Acyl Group | EGFR WT pIC50 | EGFR DM pIC50 |
|---|---|---|---|
| 18 | Acrylamide (B121943) | 8.4 ± 0.1 | 8.6 ± 0.02 |
| 21 | Propiolamide | 8.6 ± 0.02 | 8.7 ± 0.02 |
Chirality and Stereochemical Influence
The azetidine ring in this compound is attached at a stereocenter, meaning that chirality can have a profound impact on biological activity. The spatial orientation of the azetidine ring and its substituents relative to the quinazoline core can dictate the molecule's ability to fit into a binding site and form key interactions.
While direct enantiomer comparison for the azetidine derivative was not detailed in the primary reference, a closely related analogue using a pyrrolidine (B122466) ring provides a clear example of stereochemical influence. nih.gov The (S)-enantiomer of the N-acryloyl-pyrrolidinyl quinazoline derivative (17 ) was over an order of magnitude more potent in cellular assays than the (R)-enantiomer (16 ). nih.govresearchgate.net X-ray crystallography revealed that the (S)-enantiomer could adopt a conformation allowing for optimal alignment of the acrylamide warhead to form a covalent bond with a key cysteine residue in the EGFR binding site, an interaction the (R)-enantiomer could not achieve as favorably. nih.gov This principle directly translates to the this compound scaffold, where the stereochemistry at the C-3 position of the azetidine ring is expected to be a critical factor for potent activity. The separation of enantiomers, often achieved through chiral chromatography, is therefore an essential step in the development of these compounds. google.comacs.org
Ring Strain and Conformational Preferences
The this compound molecule incorporates a four-membered azetidine ring, a structural motif of considerable interest in medicinal chemistry. The reactivity and conformational behavior of this ring are largely governed by its inherent ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain, while less severe than that of a three-membered aziridine (B145994) ring, is significant compared to the more stable five-membered pyrrolidine ring and plays a crucial role in its chemical properties. rsc.org
The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the torsional strain. For a 3-substituted azetidine, two primary puckered conformations are possible, with the substituent occupying either a pseudo-axial or pseudo-equatorial position. The energetic preference for one conformation over the other is dictated by the steric and electronic nature of the substituents on both the ring carbon and the nitrogen atom.
In the case of this compound, the large, planar quinazoline group is attached to the azetidine nitrogen. This bulky substituent significantly influences the conformational equilibrium of the four-membered ring. Computational studies on analogous N-aryl azetidines suggest a preference for a conformation that minimizes steric clash between the aryl group and the azetidine ring protons. Furthermore, the substitution at the C3 position introduces additional steric considerations. The orientation of the bond connecting the azetidine ring to the quinazoline core will dictate the spatial presentation of the C3 substituent, which can have profound implications for molecular recognition by a biological target. For instance, fluorination at the C3 position can influence the ring's pucker through charge-dipole interactions between the C-F bond and the nitrogen atom's lone pair or a protonated nitrogen. beilstein-journals.org This delicate balance of strain and substituent effects results in a specific three-dimensional shape that is critical for its interaction with target proteins.
Correlation between Structural Features and Target Selectivity
The structure-activity relationship (SAR) of quinazoline derivatives has been extensively studied, particularly in the context of protein kinase inhibitors. mdpi.comnih.gov The quinazoline core itself is recognized as a "privileged structure," with the N1 and N3 atoms often acting as key hydrogen bond acceptors, anchoring the molecule in the ATP-binding site of kinases. nih.govomicsonline.org The substituent at the C4 position plays a pivotal role in determining both the potency and selectivity of these inhibitors. nih.govchim.it
Replacing the commonly seen anilino group at the C4 position with a small, saturated heterocycle like azetidine introduces a three-dimensional element that can be exploited to achieve or enhance target selectivity. The azetidinyl group can probe different regions of a binding pocket compared to a flat aromatic ring.
Key SAR observations include:
The Azetidine Ring as a Scaffold: The azetidine ring itself provides a rigid linker that positions substituents in a well-defined vector away from the quinazoline core. This is critical for accessing specific sub-pockets within a target protein.
Substitution on the Azetidine Ring: Modifying the azetidine ring, for example, by introducing substituents at the C3 position, can fine-tune target engagement. A hydroxyl or amino group at this position could form an additional hydrogen bond with a nearby residue, enhancing affinity and selectivity for a particular kinase isoform over others.
The following interactive table summarizes hypothetical SAR data for this compound derivatives, illustrating how structural modifications could correlate with target selectivity against two hypothetical kinases, Kinase A and Kinase B.
| Compound ID | Quinazoline R6 | Quinazoline R7 | Azetidine R3 | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| 1 | H | H | H | 150 | 3000 | 20 |
| 2 | H | OCH₃ | H | 80 | 2400 | 30 |
| 3 | H | OCH₃ | OH | 25 | 3500 | 140 |
| 4 | H | OCH₃ | NH₂ | 30 | 150 | 5 |
| 5 | Cl | H | H | 120 | 5000 | 42 |
| 6 | Cl | H | OH | 45 | 6000 | 133 |
This data is illustrative and intended to demonstrate potential SAR trends.
This data suggests that a methoxy group at the R7 position enhances potency for Kinase A (Compound 2 vs. 1). Adding a hydroxyl group at the R3 position of the azetidine ring further boosts potency and, critically, selectivity for Kinase A over Kinase B (Compound 3). However, replacing the hydroxyl with an amino group diminishes this selectivity (Compound 4), highlighting the specific nature of the required interactions.
Development of Pharmacophore Models Based on SAR Data
The collective SAR data from various derivatives of this compound serves as the foundation for developing pharmacophore models. These models are computational tools that define the essential three-dimensional arrangement of chemical features required for biological activity. wjgnet.com A pharmacophore model for a selective inhibitor based on this scaffold would typically be generated using ligand-based methods, where the structures of several active compounds are aligned and common features are identified. mdpi.com
For a potent and selective this compound-based kinase inhibitor, a pharmacophore model would likely consist of the following features:
Hydrogen Bond Acceptor (HBA): Corresponding to the N1 atom of the quinazoline ring, which typically forms a crucial hydrogen bond with a backbone NH group (e.g., Met793 in EGFR) in the hinge region of the kinase ATP-binding site. nih.gov
Aromatic/Hydrophobic Regions (AR/HY): Two aromatic features representing the fused rings of the quinazoline core, which engage in hydrophobic interactions and pi-stacking within the binding pocket.
Hydrogen Bond Donor/Acceptor (HBD/HBA): A feature originating from a substituent on the azetidine ring (e.g., a C3-hydroxyl group). The precise vector and type of this feature can be a key determinant of selectivity, allowing the molecule to form a specific interaction that is not possible for other related inhibitors.
Positive Ionizable/HBA (PI/HBA): The nitrogen atom of the azetidine ring itself can be protonated at physiological pH, allowing it to form an ionic interaction or a hydrogen bond with a key residue (e.g., Aspartate) in the target protein.
The following table outlines the key features of a potential pharmacophore model derived from SAR data.
| Feature ID | Feature Type | Description |
| 1 | Hydrogen Bond Acceptor (HBA) | N1 of the quinazoline ring, interacting with the kinase hinge region. |
| 2 | Aromatic Ring (AR) | The pyrimidine (B1678525) ring of the quinazoline scaffold. |
| 3 | Aromatic Ring (AR) | The fused benzene (B151609) ring of the quinazoline scaffold. |
| 4 | Hydrogen Bond Donor (HBD) | A key substituent on the azetidine ring (e.g., C3-OH). |
| 5 | Positive Ionizable (PI) | The azetidine nitrogen, interacting with an acidic residue. |
Such a validated pharmacophore model becomes a powerful tool for virtual screening of large chemical databases to identify novel compounds with a high probability of exhibiting the desired target selectivity. mdpi.comresearchgate.net It also guides the rational design of new derivatives with improved potency and optimized pharmacological properties.
Mechanism of Action Studies Cellular and Molecular Levels
Binding Kinetics and Thermodynamics with Target Proteins
The interaction between a 4-substituted quinazoline (B50416) inhibitor and its target protein, often a kinase, is a dynamic process governed by the principles of binding kinetics and thermodynamics. These studies are crucial for understanding the affinity, selectivity, and duration of drug action.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze these interactions. frontiersin.org For instance, molecular docking studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase have revealed that the quinazoline core typically orients itself within the ATP-binding pocket of the enzyme. nih.gov
Key interactions often involve the formation of hydrogen bonds between the quinazoline nitrogen atoms (N1 and N3) and key amino acid residues in the hinge region of the kinase, such as methionine. nih.govd-nb.info The substituent at the 4-position of the quinazoline ring plays a critical role in determining the inhibitor's potency and selectivity by forming additional interactions with the protein. mdpi.com
Thermodynamic parameters, such as the binding free energy (ΔG), can be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify the strength of the interaction. frontiersin.org Favorable binding is characterized by a negative ΔG, indicating a spontaneous process.
Table 1: Representative Binding Affinities of Quinazoline Derivatives to EGFR
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Gefitinib | EGFR (mutant L858R) | Not explicitly stated in provided text | Met793 |
| Compound 6 | EGFR Tyrosine Kinase | -9.3 | GLN791 |
| Compound 5 | EGFR Tyrosine Kinase | -9.1 | Not specified |
| Compound 8 | EGFR Tyrosine Kinase | -9.1 | Not specified |
This table is illustrative and compiled from various sources. Binding affinities can vary based on the specific experimental or computational conditions. d-nb.info
Enzymatic Inhibition Assays (e.g., Kinase Assays, Protease Assays)
Enzymatic inhibition assays are fundamental in determining the potency of a compound against its target enzyme. For 4-substituted quinazolines that target kinases, kinase inhibition assays are paramount. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the IC50 value. A lower IC50 value indicates a more potent inhibitor.
These assays can be performed using various formats, including radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group, or fluorescence-based assays. The results of these assays are critical for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a compound to enhance its inhibitory activity. mdpi.com For example, modifications to the 4-anilinoquinazoline (B1210976) scaffold have been extensively studied to improve inhibitory potency against EGFR. mdpi.com
Table 2: IC50 Values of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 Value |
| Gefitinib | EGFR | Varies by cell line and mutation status |
| Barasertib (AZD1152) | Aurora Kinase B | 0.37 nM |
| Compound 23 | EGFR (mutant) | 5 nM |
| Compound 41 | EGFR | 1.63 µM |
| Compound 41 | VEGFR | 0.85 µM |
This table presents a selection of IC50 values from the literature to illustrate the range of potencies observed for quinazoline-based inhibitors against different kinases. mdpi.com
Cellular Pathway Analysis (e.g., Western Blotting, Reporter Gene Assays)
To understand how an inhibitor affects cellular function, it is essential to analyze its impact on intracellular signaling pathways. Techniques like Western blotting and reporter gene assays are commonly used for this purpose.
Western blotting allows for the detection and quantification of specific proteins in a cell lysate. In the context of kinase inhibitors like Gefitinib, Western blotting is used to assess the phosphorylation status of the target kinase and its downstream signaling proteins. researchgate.net Inhibition of a kinase leads to a decrease in the phosphorylation of its substrates. For example, treatment of cancer cells with Gefitinib leads to a reduction in the phosphorylation of EGFR and downstream effectors like Akt and ERK (extracellular signal-regulated kinase). researchgate.netnih.gov
Reporter gene assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) linked to a specific promoter that is regulated by a signaling pathway of interest. By measuring the expression of the reporter gene, researchers can infer the activity of the signaling pathway.
Studies have shown that Gefitinib effectively inhibits the PI3K/Akt/mTOR and RAS/MAPK pathways, which are critical for cell proliferation and survival and are activated by EGFR. biomedres.usaacrjournals.org
Identification of Downstream Effects and Biological Consequences
The inhibition of specific signaling pathways by 4-substituted quinazolines leads to a variety of downstream biological effects. These consequences are the ultimate manifestation of the drug's mechanism of action and are responsible for its therapeutic outcomes.
A primary downstream effect of potent kinase inhibitors like Gefitinib is the inhibition of cell proliferation. aacrjournals.org By blocking the signals that drive uncontrolled cell division, these compounds can arrest the growth of tumors. ersnet.org This is often accompanied by cell cycle arrest, where cells are prevented from progressing through the different phases of the cell cycle.
Furthermore, many quinazoline-based inhibitors can induce apoptosis, or programmed cell death. ugr.es By disrupting the survival signals that are hyperactive in cancer cells, these compounds can trigger the cell's own machinery to self-destruct.
In some cases, these compounds can also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov By targeting kinases involved in angiogenic signaling, such as VEGFR, some quinazoline derivatives can cut off the tumor's blood supply. nih.gov
Pre Clinical Pharmacological and Toxicological Assessment Animal Models and in Vitro
Pharmacokinetic (PK) Studies in Animal Models
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body. For quinazoline-based compounds, these studies have often been carried out in rodent models. nih.govbiorxiv.org
The absorption and distribution of quinazoline (B50416) derivatives can be variable and are significantly influenced by their specific chemical substitutions. The azetidine (B1206935) ring is often incorporated into drug candidates to enhance properties like conformational rigidity and bioavailability.
Studies on quinazoline-based antifolates, such as ICI D1694, have provided insights into the potential pharmacokinetic profile of this class of compounds. In mice, ICI D1694 was found to be fully bioavailable following intraperitoneal administration, though its oral bioavailability appeared to be low, in the range of approximately 10%-20%. nih.gov This suggests that for some quinazoline derivatives, the route of administration can significantly impact systemic exposure.
High plasma protein binding is another characteristic observed with some quinazoline compounds. For instance, ICI D1694 exhibited a high degree of protein binding in rat plasma, at 90% or greater. nih.gov This can influence the compound's distribution and availability to target tissues. Tissue distribution studies in mice indicated that for some quinazoline derivatives, there is a predominant distribution to certain tissues, which is linked to their elimination pathways. nih.gov
Table 1: Representative Pharmacokinetic Parameters of a Quinazoline Derivative (ICI D1694) in Animal Models
| Parameter | Species | Value |
|---|---|---|
| Clearance (CL) | Rat | 10.7 mL/min/kg |
| Mouse | 27 mL/min/kg | |
| Terminal Half-life (t½β) | Rat | 30 min |
| Mouse | 30 min | |
| Plasma Protein Binding | Rat | ≥ 90% |
| Oral Bioavailability | Mouse | ~10%-20% |
Data sourced from studies on the quinazoline antifolate ICI D1694. nih.gov
The metabolism of quinazoline derivatives is a critical aspect of their preclinical assessment. In vitro models, such as liver microsomes, are commonly used to predict the metabolic fate of these compounds in the body. The quinazoline core can be subject to various metabolic transformations, and the nature of its substituents plays a significant role in determining the metabolic pathways. nih.gov
For many kinase inhibitors with a quinazoline structure, metabolism is a key determinant of their pharmacokinetic profile and can influence both efficacy and potential for drug-drug interactions. acs.org While specific metabolite identification for 4-(azetidin-3-yl)quinazoline is not detailed in the provided results, the general metabolic pathways for quinazolines involve oxidation and conjugation reactions. The methanesulfonamide (B31651) group, when present in derivatives, may improve metabolic stability.
The elimination of quinazoline compounds from the body can occur through both renal and biliary routes. For the quinazoline antifolate ICI D1694, excretion was found to be mainly biliary in rats, with 65% of the administered dose being eliminated via this pathway within 4 hours, compared to 12% in the urine. nih.gov Tissue distribution and excretion studies in mice confirmed the predominance of biliary excretion for this compound. nih.gov The presence of a third phase of plasma clearance was also suggested for ICI D1694 in mice, indicating a more complex elimination pattern at higher doses. nih.gov
Pre-clinical Efficacy Studies in Disease-Relevant Animal Models
Preclinical efficacy studies are designed to evaluate the therapeutic potential of a drug candidate in animal models that mimic human diseases. For quinazoline derivatives, these studies have predominantly been in the context of cancer. nih.govnih.gov
Establishing a dose-response relationship is a critical step in preclinical efficacy testing. This involves administering a range of doses to determine the concentration at which the compound elicits a therapeutic effect. For example, in the evaluation of PI3Kα inhibitors with a quinazolin-4(3H)-one core, various doses were tested in a mouse xenograft model of ovarian carcinoma. nih.gov However, in this particular study, the tested compound did not show significant tumor growth inhibition at doses of 10, 30, and 100 mg/kg/day. nih.gov This highlights that while a compound may show potent in vitro activity, this does not always translate to in vivo efficacy, and the dose-response relationship is a key factor.
The quinazoline scaffold is a key feature in many approved and investigational anti-cancer drugs, particularly those targeting receptor tyrosine kinases like EGFR. nih.govekb.eg Preclinical studies have demonstrated the efficacy of various quinazoline derivatives in tumor models. For instance, novel quinazoline derivatives have been identified as irreversible dual EGFR/HER2 inhibitors and have shown potent activity against lung cancer xenografts (NCI-H1975) in mice. nih.gov Some of these compounds were found to be more effective than existing treatments like afatinib (B358) and osimertinib (B560133) in in vitro cell assays. nih.gov
In a breast ductal carcinoma BT-474 mouse xenograft model, a quinazolin-4(3H)-one derivative, compound 10, demonstrated significant efficacy, inhibiting tumor growth by 73.0% when dosed orally at 30 mg/kg once daily for 21 days. nih.gov This demonstrates the potential for orally bioavailable quinazoline compounds to achieve therapeutic concentrations and exert anti-tumor effects in vivo.
Beyond cancer, compounds containing quinazoline and azetidine moieties have also been investigated for other therapeutic applications. For example, a series of compounds containing these structural features were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov This suggests a broader therapeutic potential for this chemical class.
Table 2: Representative Preclinical Efficacy of a Quinazolin-4(3H)-one Derivative (Compound 10) in a Cancer Model
| Animal Model | Pathological Condition | Compound | Dosing | Outcome |
|---|---|---|---|---|
| Mouse Xenograft (BT-474) | Breast Ductal Carcinoma | Compound 10 | 30 mg/kg, oral, once daily for 21 days | 73.0% tumor growth inhibition |
Data sourced from studies on a PI3Kα inhibitor with a quinazolin-4(3H)-one core. nih.gov
Preliminary Toxicology in Animal Models (e.g., Acute, Sub-acute Toxicity)
Following a thorough search of available toxicological databases and scientific literature, no studies detailing the preliminary toxicology of this compound in animal models were identified. Consequently, there is no reported data on the acute or sub-acute toxicity of this specific compound.
Acute toxicity studies, which typically involve the administration of a single high dose to determine the immediate adverse effects and the median lethal dose (LD50), have not been published for this compound. Likewise, information from sub-acute toxicity studies, which involve repeated dosing over a shorter period (e.g., 28 days) to evaluate potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL), is also unavailable.
Due to the lack of preclinical toxicological assessments in animal models, the systemic effects and potential target organs for toxicity for this compound remain unknown.
Translational Aspects and Future Research Directions
Optimization of Lead Compounds for Enhanced Potency and Selectivity
The journey from a hit compound to a clinical candidate hinges on rigorous lead optimization. For the 4-(azetidin-3-yl)quinazoline scaffold, structure-activity relationship (SAR) studies are paramount for enhancing potency against the intended biological target while minimizing off-target effects to improve selectivity. acs.orgnih.gov The quinazoline (B50416) core is a "privileged scaffold," particularly for developing kinase inhibitors, with specific positions on the ring system being crucial for pharmacological activity. nih.govnih.gov
Key optimization strategies include:
Modification of the Quinazoline Core: Introducing various substituents at the 6- and 7-positions of the quinazoline ring is a well-established strategy. Electron-donating groups in these positions have been shown to enhance binding affinity for many kinase targets.
Substitution on the Azetidine (B1206935) Ring: The azetidine moiety offers sites for modification to fine-tune physicochemical properties, such as solubility and cell permeability, and to potentially form additional interactions within the target's binding pocket.
Exploration of the Linkage: The nature of the bond connecting the azetidine ring to the quinazoline core can be altered to optimize conformational rigidity and orientation, which can significantly impact potency.
| Modification Site | Proposed Substituent | Rationale for Enhanced Potency/Selectivity |
| Quinazoline C6/C7 | Methoxy (B1213986) (-OCH3), Morpholine (B109124) | Increase electron density, form additional hydrogen bonds with the target protein. |
| Quinazoline C2 | Phenyl, Pyridyl | Explore new binding interactions in the ATP pocket of kinases. |
| Azetidine Nitrogen | Acyl groups, Small alkyl chains | Modulate solubility, permeability, and metabolic stability. |
| Azetidine C1/C2 | Hydroxyl (-OH), Fluoro (-F) | Introduce new hydrogen bonding opportunities and block metabolic pathways. |
This table presents hypothetical modifications based on established SAR principles for quinazoline derivatives.
Exploration of Novel Biological Targets for this compound Scaffold
While the quinazoline scaffold is heavily associated with inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), its structural versatility allows it to interact with a broader range of biological targets. mdpi.comnih.gov Future research should expand the therapeutic potential of the this compound scaffold by screening it against other relevant enzyme families and receptors implicated in disease.
Many quinazoline derivatives have been identified as multi-target agents, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated. nih.govsemanticscholar.org
| Potential Novel Target Class | Specific Examples | Therapeutic Rationale |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Inhibition can lead to synthetic lethality in cancers with specific DNA repair defects. nih.govnih.gov |
| Cell Cycle Kinases | Cyclin-dependent kinases (CDKs) | Targeting CDKs can halt uncontrolled cell proliferation, a hallmark of cancer. mdpi.comekb.eg |
| Epigenetic Modifiers | Histone deacetylases (HDACs) | Dual inhibition of kinases and HDACs has emerged as a promising anti-cancer strategy. nih.govnih.gov |
| Microtubule Dynamics | Tubulin polymerization | Disrupting microtubule formation is a validated mechanism for anticancer agents. nih.gov |
| Other Kinase Families | Aurora Kinases, c-Met | These kinases are involved in cell division and metastasis, respectively, and are validated cancer targets. nih.govacs.orgresearchgate.net |
Development of Novel Delivery Systems (e.g., Nanoparticles, Prodrugs)
The clinical success of a potent and selective molecule can be hampered by poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Advanced drug delivery systems offer a strategy to overcome these limitations. mercer.edu
Nanoparticle-based Systems: Encapsulating this compound derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve drug solubility, prolong circulation time, and enable passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. mercer.edunih.gov
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. nih.gov For the this compound scaffold, a prodrug could be designed by modifying the molecule with a promoiety that enhances solubility or membrane permeability. This promoiety would then be cleaved at the target site, releasing the active drug. nih.gov This approach can improve oral bioavailability and reduce off-target toxicity. nih.goviastate.edu
Combination Therapies with Existing Agents (Pre-clinical Rationale)
Targeted therapies are often most effective when used in combination with other agents. nih.gov The preclinical rationale for combining a this compound-based inhibitor with other drugs is to achieve synergistic effects, overcome or prevent drug resistance, and target the tumor through multiple mechanisms. ekb.eg For instance, combining a cytostatic kinase inhibitor with a cytotoxic chemotherapeutic agent can lead to more profound and durable responses. nih.gov
| Combination Agent Class | Example Agent | Pre-clinical Rationale |
| Cytotoxic Chemotherapy | Paclitaxel, Cisplatin | Attack cancer cells through distinct mechanisms (e.g., DNA damage and microtubule disruption), potentially leading to synergistic cell killing. nih.gov |
| Other Kinase Inhibitors | MEK Inhibitor, PI3K Inhibitor | Simultaneously block parallel or downstream signaling pathways to prevent compensatory activation and overcome resistance. |
| Immunotherapy | Anti-PD-1/PD-L1 antibodies | Targeted therapy may induce immunogenic cell death, enhancing the efficacy of checkpoint inhibitors. |
| Anti-angiogenic Agents | Bevacizumab | Combining inhibition of tumor cell signaling with disruption of the tumor blood supply can starve the tumor of essential nutrients. |
Addressing Challenges in Synthetic Scale-Up and Cost-Effectiveness
Transitioning a drug candidate from laboratory-scale synthesis to large-scale manufacturing presents significant challenges. The synthesis of complex heterocyclic molecules like substituted quinazolines often involves multiple steps, expensive catalysts (e.g., palladium), and stringent purification methods. nih.govexlibrisgroup.comekb.eg
Future research must focus on developing synthetic routes that are not only efficient but also scalable, cost-effective, and environmentally sustainable. nih.govresearchgate.net Key areas for improvement include:
Process Optimization: Reducing the number of synthetic steps and minimizing the use of protecting groups.
Catalyst Selection: Exploring more abundant and less expensive metal catalysts (e.g., copper, iron) or developing metal-free synthetic pathways. nih.govmdpi.com
Green Chemistry: Employing safer solvents, reducing waste generation, and designing more atom-economical reactions, such as multicomponent reactions. nih.govresearchgate.net
Purification Techniques: Developing crystallization-based purification methods to avoid costly and solvent-intensive chromatography. nih.gov
Identification of Biomarkers for Pre-clinical Efficacy Monitoring
To facilitate the clinical translation of this compound derivatives, the early identification of biomarkers is essential. Biomarkers are measurable indicators that can be used to monitor the biological effects of a drug and predict its efficacy. nih.gov
Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging with its intended target and modulating the downstream pathway. For a kinase inhibitor, a key PD biomarker would be the reduced phosphorylation of the target kinase or its substrates, which can be measured in tumor tissue or surrogate tissues.
Predictive Biomarkers: These markers help identify the preclinical models (and eventually, patient populations) most likely to respond to the drug. For a targeted agent, this could be the presence of a specific mutation or the overexpression of the target protein.
| Biomarker Type | Potential Biomarker | Measurement Method | Purpose in Pre-clinical Studies |
| Pharmacodynamic | Phosphorylation of target kinase (e.g., p-EGFR) | Western Blot, Immunohistochemistry (IHC), ELISA | Confirm target engagement and determine the effective dose range. |
| Pharmacodynamic | Phosphorylation of downstream proteins (e.g., p-AKT, p-ERK) | Western Blot, IHC, ELISA | Assess the functional impact on the signaling pathway. nih.gov |
| Predictive | Gene mutation of the target (e.g., EGFR L858R) | DNA Sequencing (PCR, NGS) | Select appropriate cancer cell lines and xenograft models for efficacy studies. nih.gov |
| Predictive | Target protein overexpression | IHC, Flow Cytometry | Correlate target levels with drug sensitivity in preclinical models. |
| Efficacy | Tumor volume, Apoptosis markers (e.g., cleaved PARP) | Caliper measurements, TUNEL assay, IHC | Monitor overall anti-tumor activity and mechanism of cell death. researchgate.net |
常见问题
Q. What are the primary synthetic routes for 4-(Azetidin-3-yl)quinazoline, and how do reaction conditions influence yield?
Answer: The synthesis of quinazoline derivatives typically involves cyclization or condensation reactions. For example, 4(3H)-quinazolinone scaffolds can be synthesized from anthranilic acid or formyl anthranilamide via cyclization under acidic or thermal conditions . For this compound, key steps may include:
- Azetidine ring incorporation : Coupling azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5) with quinazoline precursors using amide bond-forming reagents like EDCI/HOBt .
- Optimization variables : Solvent polarity (e.g., ethanol vs. dioxane), temperature (room temp. vs. 80°C), and catalysts (e.g., K₂CO₃) significantly impact yields. For instance, in related quinazoline syntheses, yields ranged from 35% to 76% depending on solvent and catalyst choice .
Q. What characterization techniques are essential for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, quinazoline derivatives show characteristic aromatic proton signals at δ 7.5–8.5 ppm and azetidine ring protons at δ 3.0–4.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, as seen in ferrocenyl-substituted quinazolinones (e.g., [M+H⁺] = 409.12 m/z) .
- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization) .
- Waste disposal : Segregate hazardous waste (e.g., reaction solvents) for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can electrochemical methods improve the synthesis of this compound derivatives?
Answer: Electrochemical oxidative cyclization offers a green alternative to traditional high-temperature methods. For example:
Q. How do structural modifications (e.g., azetidine substitution) affect the biological activity of this compound?
Answer:
- Structure-activity relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position enhances kinase inhibition, while azetidine rings improve solubility and bioavailability .
- Hybrid derivatives : Hybrids like 4-(p-propenylphenylamino)-6-morpholinylquinazolines show potent anti-tumor activity (IC₅₀ < 1 μM in HeLa cells) via EGFR inhibition .
Q. How can computational methods (e.g., DFT) aid in understanding the redox behavior of this compound?
Answer:
- DFT simulations : Predict redox potentials and electron density distribution. For ferrocenyl-quinazolinones, computations align with cyclic voltammetry data, showing one-electron oxidation localized at the ferrocene unit .
- Crystal structure analysis : X-ray diffraction reveals planarity of the quinazoline ring, which correlates with π-π stacking interactions in enzyme binding .
Q. How should researchers address contradictions in reported synthetic yields for quinazoline derivatives?
Answer:
- Variable analysis : Compare solvent polarity (e.g., ethanol vs. acetonitrile), reaction time (4–24 hours), and temperature (25–80°C). For example, prolonged heating (>12 hours) may degrade sensitive intermediates, reducing yields .
- Catalyst screening : Transition-metal-free conditions (e.g., electrochemical methods) often outperform metal-catalyzed routes in reproducibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
